molecular formula C11H20ClN3O B2779529 2-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride CAS No. 1385696-58-1

2-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Cat. No. B2779529
CAS RN: 1385696-58-1
M. Wt: 245.75
InChI Key: VYJXFSRNMWYDOL-UHFFFAOYSA-N
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Description

2-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, also known as TBOA, is a chemical compound that has been widely used in scientific research for its ability to inhibit glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in the central nervous system, and its dysregulation has been implicated in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease. TBOA has been shown to modulate glutamate transporters, which makes it a useful tool for studying the physiological and biochemical effects of glutamate in the brain.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Studies have described the synthesis of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, via condensation reactions. These syntheses involve reactions between carbamimide and aromatic acids in the presence of carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions, characterized by spectroscopic methods and X-ray diffraction studies (Sanjeevarayappa et al., 2015).

  • Crystal Structure Analysis : Research on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives has provided insights into their crystal structures through X-ray diffraction, helping to understand the molecular configurations and interactions within the crystalline matrix (Kumara et al., 2017).

Biological Activities

  • Antimicrobial and Anthelmintic Activities : Certain compounds, such as those containing the 1,2,4-oxadiazole moiety, have been explored for their antimicrobial and anthelmintic properties. Studies have shown varying degrees of activity against bacterial pathogens and helminths, suggesting potential for further investigation into their therapeutic applications (Sanjeevarayappa et al., 2015).

  • Antitumor Activities : The synthesis of natural product analogs bearing the 1,2,4-oxadiazole nucleus has also been reported, with some compounds showing promising antitumor activities against various cell lines in vitro. This suggests the potential of such compounds in the development of new anticancer agents (Maftei et al., 2013).

  • Antioxidant Activities : Research on 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives has highlighted their antioxidant capabilities. The studies utilize various radical scavenging assays to evaluate the antioxidant potential, indicating the utility of these compounds in combating oxidative stress (Mallesha et al., 2014).

properties

IUPAC Name

5-tert-butyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(14-15-10)8-6-4-5-7-12-8;/h8,12H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJXFSRNMWYDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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